2-chloro-6-fluoro-4-hydroxybenzaldehyde
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Description
2-chloro-6-fluoro-4-hydroxybenzaldehyde is a halogenated benzaldehyde derivative with the formula C6H3ClFCHO . It is an intermediate in the synthesis of halogenated heterocyclic compounds . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The preparation of 2-fluoro-4-hydroxybenzaldehyde involves several steps . First, 3-fluorophenol, potassium carbonate, and 2-bromopropane are mixed in an organic solvent and heated to react to obtain 1-fluoro-3-isopropoxybenzene. This compound is then dissolved in an organic solvent and reacted with a brominating reagent to obtain 1-bromo-2-fluoro-4-isopropoxybenzene. This compound is then dissolved in tetrahydrofuran, and an isopropylmagnesium chloride/tetrahydrofuran solution is added at -10°C to 0°C. After a Grignard exchange reaction, dimethylformamide is added to obtain 2-fluoro-4-isopropoxybenzaldehyde. Finally, this compound is reacted with boron trichloride and deprotected .Molecular Structure Analysis
The molecular structure of 2-chloro-6-fluoro-4-hydroxybenzaldehyde consists of a benzene ring with a chlorine atom at the 2nd position, a fluorine atom at the 6th position, and a hydroxybenzaldehyde group at the 4th position . The molecular formula is C7H4ClFO and the molar mass is 158.56 g·mol−1 .Chemical Reactions Analysis
2-chloro-6-fluoro-4-hydroxybenzaldehyde is prepared by oxidation of 2-chloro-6-fluorotolulene by chromyl chloride . It reacts with sodium hydroxide to give a mixture of 2-chloro-6-fluorobenzene and 6-chlorosalicaldehyde .Physical And Chemical Properties Analysis
2-chloro-6-fluoro-4-hydroxybenzaldehyde appears as a white solid . It has a melting point of 32–35 °C and a boiling point of 104–105 °C . It is insoluble in water but soluble in methanol and ethanol .Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-6-fluoro-4-hydroxybenzaldehyde involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-chloro-6-fluorophenol", "sodium hydroxide", "sodium hypochlorite", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bisulfite", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "glacial acetic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "4-hydroxybenzaldehyde" ], "Reaction": [ "2-chloro-6-fluorophenol is reacted with sodium hydroxide to form the corresponding phenoxide.", "The phenoxide is then treated with sodium hypochlorite and sulfuric acid to form 2-chloro-6-fluoro-4-hydroxybenzene.", "2-chloro-6-fluoro-4-hydroxybenzene is then diazotized with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reduced with sodium bisulfite and sodium hydroxide to form 2-chloro-6-fluoroaniline.", "2-chloro-6-fluoroaniline is then acetylated with acetic anhydride and sodium hydroxide to form N-acetyl-2-chloro-6-fluoroaniline.", "N-acetyl-2-chloro-6-fluoroaniline is then reduced with sodium borohydride to form N-acetyl-2-chloro-6-fluoro-4-hydroxyaniline.", "N-acetyl-2-chloro-6-fluoro-4-hydroxyaniline is then hydrolyzed with hydrochloric acid to form 2-chloro-6-fluoro-4-hydroxybenzaldehyde.", "Finally, 2-chloro-6-fluoro-4-hydroxybenzaldehyde is purified by recrystallization from glacial acetic acid." ] } | |
CAS RN |
917827-97-5 |
Product Name |
2-chloro-6-fluoro-4-hydroxybenzaldehyde |
Molecular Formula |
C7H4ClFO2 |
Molecular Weight |
174.6 |
Purity |
95 |
Origin of Product |
United States |
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